Cas no 864872-01-5 (4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidine-3-carboxylic acid)

4-Oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidine-3-carboxylic acid is a heterocyclic compound featuring a fused pyrazolo-pyrimidine core with a carboxylic acid functional group at the 3-position. This structure imparts versatility in synthetic applications, particularly as a key intermediate in pharmaceutical and agrochemical research. Its rigid bicyclic framework and reactive carboxyl group enable selective derivatization, facilitating the development of biologically active molecules. The compound’s stability and well-defined reactivity profile make it suitable for use in medicinal chemistry, including the synthesis of kinase inhibitors and other therapeutic agents. Its high purity and consistent performance are critical for reproducible results in complex organic transformations.
4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidine-3-carboxylic acid structure
864872-01-5 structure
Product Name:4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidine-3-carboxylic acid
CAS No:864872-01-5
MF:C6H4N4O3
MW:180.120960235596
CID:4661941
PubChem ID:135523797
Update Time:2025-05-19

4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidine-3-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 4-hydroxy-2H-pyrazolo[3,4-d]pyrimidine-3-carboxylic acid
    • 4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidine-3-carboxylic acid
    • 4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidine-3-carboxylic acid
    • Inchi: 1S/C6H4N4O3/c11-5-2-3(6(12)13)9-10-4(2)7-1-8-5/h1H,(H,12,13)(H2,7,8,9,10,11)
    • InChI Key: BKRHQMHIXPQFQI-UHFFFAOYSA-N
    • SMILES: C1NC(=O)C2C(C(O)=O)=NNC=2N=1

4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidine-3-carboxylic acid Pricemore >>

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Additional information on 4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidine-3-carboxylic acid

Compound CAS No 864872-01-5: 4-Oxo-1H,4H,5H-Pyrazolo[3,4-d]Pyrimidine-3-Carboxylic Acid

The compound with CAS No 864872-01-5, known as 4-Oxo-1H,4H,5H-Pyrazolo[3,4-d]Pyrimidine-3-Carboxylic Acid, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of pyrazolopyrimidines, which are heterocyclic aromatic compounds with a fused pyrazole and pyrimidine ring system. The pyrazolo[3,4-d]pyrimidine core is a key structural feature that contributes to its unique chemical properties and potential biological activities.

Recent studies have highlighted the importance of pyrazolopyrimidines in drug discovery, particularly in the development of kinase inhibitors and other therapeutic agents. The 4-oxo substituent in this compound adds an additional layer of functionality by introducing a ketone group into the structure. This modification can influence the compound's solubility, stability, and interaction with biological targets. The carboxylic acid group at position 3 further enhances the molecule's versatility by providing an acidic site that can participate in hydrogen bonding or other non-covalent interactions.

The synthesis of 4-Oxo-1H,4H,5H-Pyrazolo[3,4-d]Pyrimidine-3-Carboxylic Acid typically involves multi-step organic reactions. Researchers have employed various strategies such as cyclization reactions and oxidation processes to construct the pyrazolopyrimidine framework. For instance, one approach involves the condensation of an appropriate diamine with a carbonyl compound under specific reaction conditions to form the fused ring system. Subsequent oxidation steps are then used to introduce the ketone group at position 4.

One of the most promising applications of this compound lies in its potential as a kinase inhibitor. Kinases are enzymes that play critical roles in cellular signaling pathways and are often implicated in diseases such as cancer and inflammatory disorders. By targeting specific kinases, this compound could modulate these pathways and offer therapeutic benefits. Recent research has demonstrated that certain derivatives of pyrazolopyrimidines exhibit potent inhibitory activity against kinases like JAK (Janus kinase) and Aurora kinases.

In addition to its enzymatic activity, this compound has also been explored for its potential role in antimicrobial therapy. The heterocyclic structure of pyrazolo[3,4-d]pyrimidine provides a scaffold that can interact with bacterial or fungal targets. Studies have shown that certain analogs of this compound exhibit bactericidal or fungicidal properties against clinically relevant pathogens.

The development of pyrazolopyrimidine-based drugs has been further supported by advancements in computational chemistry and high-throughput screening techniques. These tools enable researchers to design more potent and selective compounds by modifying the substituents on the pyrazolopyrimidine core. For example, substituting different groups at position 3 or position 7 can significantly alter the compound's pharmacokinetic properties and bioavailability.

Furthermore, recent breakthroughs in medicinal chemistry have led to the identification of novel synthetic routes for producing 4-Oxo-1H,4H,5H-Pyrazolo[3,4-d]Pyrimidine-3-Carboxylic Acid derivatives with improved stability and efficacy. These advancements are paving the way for preclinical studies that could eventually lead to clinical trials.

In conclusion, CAS No 864872-01-5, or 4-Oxo-1H,4H,5H-Pyrazolo[3,4-d]Pyrimidine-3-Carboxylic Acid, represents a valuable molecule with diverse applications in drug discovery and development. Its unique structure and functional groups make it an attractive candidate for targeting various biological pathways and diseases. As research continues to uncover new insights into its properties and mechanisms of action, this compound holds great promise for advancing modern medicine.

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